molecular formula C12H18N6O3 B1211426 6-Dimethylamino-2'-deoxyguanosine CAS No. 83061-20-5

6-Dimethylamino-2'-deoxyguanosine

Cat. No.: B1211426
CAS No.: 83061-20-5
M. Wt: 294.31 g/mol
InChI Key: BDQPWZYLQPUTEJ-XLPZGREQSA-N
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Description

6-Dimethylamino-2’-deoxyguanosine is a modified nucleoside analog derived from guanosine It features a dimethylamino group at the 6-position of the guanine base and a deoxyribose sugar at the 2’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Dimethylamino-2’-deoxyguanosine typically involves the modification of guanosine or its derivatives. One common method includes the protection of the hydroxyl groups on the deoxyribose sugar, followed by the introduction of the dimethylamino group at the 6-position of the guanine base. This can be achieved through nucleophilic substitution reactions using dimethylamine as the nucleophile.

Industrial Production Methods

Industrial production of 6-Dimethylamino-2’-deoxyguanosine may involve enzymatic synthesis using nucleoside phosphorylases. For example, thymidine phosphorylase and purine nucleoside phosphorylase can be employed in a one-pot cascade reaction to produce the desired nucleoside analog . This method is advantageous due to its high efficiency and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

6-Dimethylamino-2’-deoxyguanosine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted guanosine analogs.

Scientific Research Applications

6-Dimethylamino-2’-deoxyguanosine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.

    Biology: The compound is employed in studies of nucleic acid interactions and modifications.

    Industry: The compound can be used in the production of diagnostic reagents and molecular probes.

Mechanism of Action

The mechanism of action of 6-Dimethylamino-2’-deoxyguanosine involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. The dimethylamino group at the 6-position of the guanine base can form non-standard hydrogen bonds, leading to disruptions in DNA and RNA structures. This can result in the inhibition of nucleic acid synthesis and function, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Dimethylamino-2’-deoxyguanosine is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This modification allows for specific interactions with nucleic acids and proteins, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

(2R,3S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O3/c1-17(2)10-9-11(16-12(13)15-10)18(5-14-9)8-3-6(20)7(4-19)21-8/h5-8,19-20H,3-4H2,1-2H3,(H2,13,15,16)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQPWZYLQPUTEJ-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901003103
Record name 9-(2-Deoxypentofuranosyl)-2-imino-N,N-dimethyl-2,9-dihydro-1H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901003103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83061-20-5
Record name 6-Dimethylamino-2'-deoxyguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083061205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(2-Deoxypentofuranosyl)-2-imino-N,N-dimethyl-2,9-dihydro-1H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901003103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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